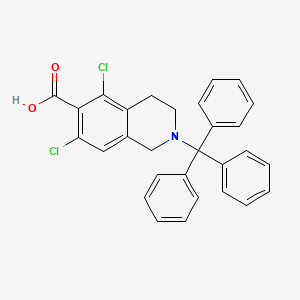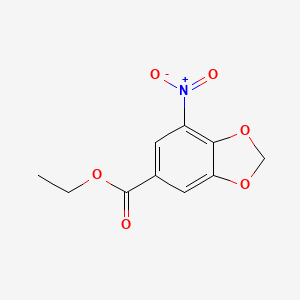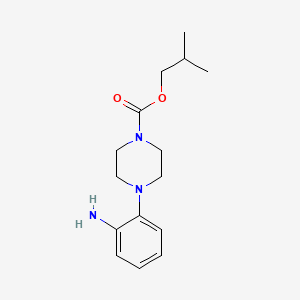
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
Descripción general
Descripción
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid is a carboxylic acid derivative of tetrahydroisoquinoline with a trityl group and two chlorine atoms attached to the tetrahydroisoquinoline ring . It is a tetrahydroisoquinoline derivative and lymphocyte function-associated antigen-1 (LFA-1) antagonist .
Synthesis Analysis
This compound is used in pharmaceutical synthesis . It is often used as an intermediate in organic synthesis for the preparation of other organic compounds .Molecular Structure Analysis
The molecular formula of this compound is C29H23Cl2NO2 . The compound has a complex structure with a tetrahydroisoquinoline ring, two chlorine atoms, a carboxylic acid group, and a trityl group .Chemical Reactions Analysis
This compound is often used as an intermediate in organic synthesis . It can be used in the preparation of other organic compounds .Physical And Chemical Properties Analysis
The molecular weight of this compound is 488.40 . The predicted boiling point is 598.2±50.0 °C . The predicted density is 1.323±0.06 g/cm3 . The predicted pKa is 1.40±0.20 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on its unique applications:
Ophthalmic Solution for Dry Eye
This compound is used in the preparation of a novel series of compounds found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 , which serves as an ophthalmic solution for treating dry eye conditions .
LFA-1 Mediated Diseases Treatment
It serves as a reagent in the synthesis of N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine , an LFA-1 inhibitor used for treating LFA-1 mediated diseases .
Organic Synthesis Intermediate
The compound is commonly used as an intermediate in organic synthesis, facilitating the creation of other organic compounds .
Drug Discovery and Material Synthesis
Pharmaceutical Testing
It is available for purchase for pharmaceutical testing, providing high-quality reference standards for accurate results .
Mecanismo De Acción
Target of Action
The primary target of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is the LFA-1/ICAM-1 pathway . LFA-1 (Lymphocyte function-associated antigen 1) and ICAM-1 (Intercellular Adhesion Molecule 1) are proteins that play crucial roles in the immune response, particularly in leukocyte adhesion and activation.
Mode of Action
The compound acts as a potent antagonist of the LFA-1/ICAM-1 interaction . By binding to LFA-1, it prevents the interaction between LFA-1 and ICAM-1, thereby inhibiting the adhesion of leukocytes to the endothelium. This disruption of the LFA-1/ICAM-1 interaction can modulate the immune response.
Pharmacokinetics
Its solubility in organic solvents such as dichloromethane and dimethyl sulfoxide suggests that it may have good bioavailability .
Action Environment
The action of 5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of other molecules can impact the compound’s ability to bind to its target. More research is needed to fully understand these influences .
Safety and Hazards
The safety and hazards of this compound have not been fully studied . Therefore, appropriate laboratory safety procedures and personal protective measures, such as wearing protective eyewear and gloves, should be followed when handling and using this chemical . The compound has hazard statements H302, H315, H319, H335 and precautionary statements P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
Direcciones Futuras
Propiedades
IUPAC Name |
5,7-dichloro-2-trityl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl2NO2/c30-25-18-20-19-32(17-16-24(20)27(31)26(25)28(33)34)29(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18H,16-17,19H2,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPXSBPPTIPBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC(=C(C(=C21)Cl)C(=O)O)Cl)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-2-trityl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl[(4-fluorophenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1418585.png)

![2,8-Dioxaspiro[4.5]decane-1,3-dione](/img/structure/B1418587.png)
![N-[(3-bromophenyl)methyl]oxan-4-amine](/img/structure/B1418589.png)

amine](/img/structure/B1418591.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1418596.png)


![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)
